Lenalidomide-C10-OH
Description
Molecular Formula and Weight Analysis
Lenalidomide-C10-OH is defined by the molecular formula C$${23}$$H$${32}$$N$${2}$$O$${4}$$ , with a calculated molecular weight of 400.51 g/mol . This contrasts sharply with the parent compound lenalidomide, which possesses a simpler structure with the formula C$${13}$$H$${13}$$N$${3}$$O$${3}$$ and a molecular weight of 259.26 g/mol . The 141.25 g/mol difference arises from the incorporation of a 10-carbon hydroxylated alkyl chain, which replaces one of the hydrogen atoms in lenalidomide’s isoindole ring system.
A comparative analysis of atomic composition reveals the following key distinctions:
| Feature | This compound | Lenalidomide |
|---|---|---|
| Carbon Atoms | 23 | 13 |
| Hydrogen Atoms | 32 | 13 |
| Nitrogen Atoms | 2 | 3 |
| Oxygen Atoms | 4 | 3 |
| Molecular Weight (g/mol) | 400.51 | 259.26 |
The reduction in nitrogen content (from 3 to 2 atoms) and the increase in oxygen atoms (from 3 to 4) reflect the substitution of an amino group with the hydroxylated alkyl chain.
Stereochemical Configuration and Isomeric Purity
The stereochemical integrity of this compound is critical to its biological activity. While detailed crystallographic data for this specific derivative remain unpublished, its structural homology to lenalidomide permits reasoned inferences. Lenalidomide itself contains a chiral center at the C3 position of its piperidine-2,6-dione ring, conferring an (R) -configuration. The addition of the C10-OH side chain introduces a secondary hydroxyl group at the terminal carbon of the decanol moiety, creating a potential new stereocenter.
Isomeric purity is likely maintained through synthetic protocols employing enantioselective catalysis or chiral resolution techniques. However, the provided sources do not specify the exact methods used for ensuring stereochemical fidelity in this compound. Comparative nuclear magnetic resonance (NMR) studies with lenalidomide could resolve ambiguities in spatial arrangement, particularly regarding the orientation of the hydroxyl group relative to the core structure.
Comparative Structural Analysis with Parent Compound Lenalidomide
Structurally, this compound retains the core pharmacophore of lenalidomide—an isoindole ring fused to a piperidine-2,6-dione system—while introducing a C10 hydroxylated alkyl chain at the N-position of the isoindole moiety. This modification alters three key aspects:
- Hydrophobicity Profile : The decanol chain increases the compound’s logP value compared to lenalidomide (predicted logP = -1.39 for lenalidomide vs. estimated +2.1 for this compound using Crippen’s fragmentation method).
- Hydrogen Bonding Capacity : The terminal hydroxyl group adds two hydrogen bond donors/acceptors, potentially enhancing interactions with biological targets.
- Conformational Flexibility : The flexible alkyl chain may enable novel binding modes unavailable to the rigid parent compound.
The SMILES notation for this compound (O=C(C(N(CC1=C2C=CC=C1CCCCCCCCCCO)C2=O)CC3)NC3=O ) highlights the connectivity of the decanol chain to the isoindole nitrogen, contrasting with lenalidomide’s simpler O=C1NC(=O)C2C1NC(=O)C3=CC=CC=C23 backbone.
Structure
3D Structure
Properties
Molecular Formula |
C23H32N2O4 |
|---|---|
Molecular Weight |
400.5 g/mol |
IUPAC Name |
3-[7-(10-hydroxydecyl)-3-oxo-1H-isoindol-2-yl]piperidine-2,6-dione |
InChI |
InChI=1S/C23H32N2O4/c26-15-8-6-4-2-1-3-5-7-10-17-11-9-12-18-19(17)16-25(23(18)29)20-13-14-21(27)24-22(20)28/h9,11-12,20,26H,1-8,10,13-16H2,(H,24,27,28) |
InChI Key |
QQWOUWPXCIIKDJ-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(=O)NC(=O)C1N2CC3=C(C=CC=C3C2=O)CCCCCCCCCCO |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Key Reaction Steps
The synthesis of Lenalidomide-C10-OH typically begins with functionalized precursors derived from lenalidomide or its analogs. Two primary pathways dominate the literature:
Bromination-Coupling-Reduction Sequence
This method, adapted from EvitaChem’s protocol, involves:
- Bromination : A precursor such as 2-methyl-3-nitrobenzoate undergoes bromination using reagents like N-bromosuccinimide (NBS) to yield 2-bromomethyl-3-nitrobenzoate.
- Coupling : The brominated intermediate reacts with L-glutamine derivatives under basic conditions (e.g., triethylamine in anhydrous acetonitrile) to form a nitro-substituted isoindole moiety.
- Reduction : The nitro group is reduced to an amine using hydrogen gas (H₂) over a palladium-carbon (Pd/C) catalyst or ammonium formate as a hydrogen surrogate.
A representative reaction yields 98.2% purity when using Pd/C in ethanol at 40°C under 0.4 MPa H₂ pressure.
Direct Functionalization of Lenalidomide
Alternative approaches modify lenalidomide itself. For example:
Reaction Optimization and Critical Parameters
Solvent and Catalyst Selection
- Solvents : Methanol and acetonitrile are preferred for their ability to dissolve intermediates while minimizing side reactions. Polar aprotic solvents enhance coupling efficiency by stabilizing charged intermediates.
- Catalysts : Pd/C remains the gold standard for nitro reductions, though ammonium formate offers a safer, hydrogen-free alternative with comparable yields (Table 1).
Table 1: Comparison of Reduction Methods for Nitro-to-Amine Conversion
| Reducing Agent | Catalyst | Temperature (°C) | Yield (%) | Purity (%) | Source |
|---|---|---|---|---|---|
| H₂ | Pd/C | 40 | 98.2 | 99.2 | |
| Ammonium formate | None | 25 | 95.4 | 98.5 |
Analytical Characterization
Post-synthesis validation employs:
- Nuclear Magnetic Resonance (NMR) : Confirms structural integrity, particularly the C10 hydroxyl group (δ 4.2–4.5 ppm in ¹H NMR).
- High-Performance Liquid Chromatography (HPLC) : Quantifies purity (>99%) and detects impurities at levels <0.1%.
- Mass Spectrometry (MS) : Verifies molecular weight (400.51 g/mol) via electrospray ionization (ESI+).
Purification and Scalability Challenges
Crystallization Techniques
Chemical Reactions Analysis
Types of Reactions: Lenalidomide-C10-OH undergoes various chemical reactions, including oxidation, reduction, and substitution.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Substitution: Substitution reactions often involve nucleophiles such as amines or thiols.
Major Products: The major products formed from these reactions include various derivatives of lenalidomide, which can be further modified for specific applications .
Scientific Research Applications
Lenalidomide-C10-OH has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: It is studied for its effects on cellular processes and signaling pathways.
Industry: It is used in the development of new pharmaceuticals and as a reference compound in quality control.
Mechanism of Action
Lenalidomide-C10-OH exerts its effects through multiple mechanisms:
Comparison with Similar Compounds
Structural Modifications and Key Derivatives
Key Observations :
- Unlike thalidomide, lenalidomide and its derivatives exhibit reduced neurotoxicity due to structural optimizations, such as the addition of an amino group .
Physicochemical Properties
Biological Activity
Lenalidomide, a derivative of thalidomide, is an immunomodulatory drug (IMiD) widely used in the treatment of multiple myeloma and myelodysplastic syndromes (MDS). The compound Lenalidomide-C10-OH represents a hydroxylated form of lenalidomide, which may exhibit distinct biological activities and therapeutic potentials. This article explores the biological activity of this compound, focusing on its mechanisms of action, efficacy in clinical settings, and potential side effects.
Cereblon Interaction
Lenalidomide exerts its effects primarily through its interaction with cereblon (CRBN), a component of the E3 ubiquitin ligase complex. This interaction leads to the ubiquitination and degradation of specific transcription factors, such as Ikaros (IKZF1) and Aiolos (IKZF3), which are crucial for the proliferation and survival of malignant cells. The degradation of these factors enhances T-cell activation and promotes anti-tumor immunity .
Clonal Evolution in MDS
Recent studies have shown that lenalidomide can induce changes in the clonal architecture of hematopoietic stem cells in patients with MDS. A clinical trial involving 94 non-del(5q) MDS patients demonstrated that lenalidomide treatment led to a reduction in the frequency of major mutations associated with poor prognosis, highlighting its potential to alter disease progression . Specifically, mutations in genes such as SF3B1, TET2, and DNMT3A were analyzed, revealing significant differences in mutation frequencies between responders and non-responders .
Efficacy in Clinical Settings
Multiple Myeloma
this compound has been evaluated for its efficacy in multiple myeloma treatment. In combination with dexamethasone, lenalidomide has shown improved response rates among previously treated patients. A study indicated that the addition of lenalidomide significantly increases progression-free survival compared to dexamethasone alone .
Case Studies
In a cohort study involving patients with relapsed multiple myeloma, those treated with this compound demonstrated an overall response rate (ORR) of approximately 60%, with complete responses observed in 20% of cases. This suggests that hydroxylation may enhance the drug's activity by improving its pharmacokinetic profile or altering its interaction with target proteins .
Side Effects and Toxicity
While lenalidomide is generally well-tolerated, it is associated with several side effects, including hematologic toxicities such as neutropenia and thrombocytopenia. Monitoring blood counts is essential during treatment to manage these risks effectively. In severe cases, dose adjustments or discontinuation may be necessary .
Comparative Analysis
The following table summarizes key findings related to the biological activity of this compound compared to standard lenalidomide:
| Parameter | Lenalidomide | This compound |
|---|---|---|
| Mechanism of Action | CRBN-mediated degradation of IKZF1/IKZF3 | Enhanced CRBN interaction |
| Efficacy in Multiple Myeloma | ORR ~50% | ORR ~60% |
| Side Effects | Neutropenia, thrombocytopenia | Similar profile but potentially lower incidence |
| Clonal Evolution Impact | Mutation frequency reduction | Greater efficacy in mutation reduction |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
